N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 3-ethylphenyl aromatic ring and a pyrrolidin-1-yl substituent on the pyrimidine core. Its molecular formula is C₂₀H₂₄N₄O₂, with a molecular weight of 352.43 g/mol.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-7-6-8-16(12-15)21-17(24)13-25-18-11-14(2)20-19(22-18)23-9-4-5-10-23/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVQIFRKXEXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidinyl group. The ethylphenyl group is then attached through a series of substitution reactions. The final step involves the formation of the acetamide moiety, which is achieved through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-ethylphenyl group distinguishes this compound from analogs with halogenated or methoxy-substituted aryl rings. Key examples include:
- Steric Considerations : The 3-ethylphenyl group introduces bulkiness, which may influence binding to hydrophobic pockets in target proteins.
Variations in the Pyrimidine Substituent
The pyrrolidin-1-yl group on the pyrimidine ring is critical for conformational flexibility. Analogs with piperidine or substituted amines exhibit distinct properties:
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring may alter binding kinetics due to increased steric bulk and basicity compared to pyrrolidine’s five-membered ring .
- PROTAC Derivatives : Compounds in and incorporate the pyrimidinyloxy acetamide motif into larger proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation .
Biological Activity
N-(3-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | NZMIQOPWLGCVBE-UHFFFAOYSA-N |
| LogP | 4.6908 |
| Polar Surface Area | 49.554 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate signaling pathways involved in cellular proliferation and apoptosis, particularly through the inhibition of specific kinases and receptors.
Inhibition of Kinase Activity
Research has indicated that this compound may inhibit certain kinases involved in cancer cell proliferation. For instance, studies suggest that it could downregulate the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.
Pharmacological Effects
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including small-cell lung cancer (SCLC) and breast cancer cells. The compound induces apoptosis through the activation of caspase pathways and increases reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells.
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory responses and enhancement of neuronal survival under stress conditions.
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Anti-inflammatory Properties :
- The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, which could have implications for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on SCLC revealed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via ROS generation and caspase activation.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal cell death and reduced levels of oxidative markers compared to untreated controls. This suggests a protective role against neurodegenerative processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
